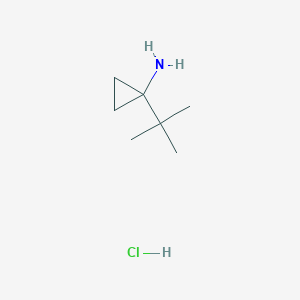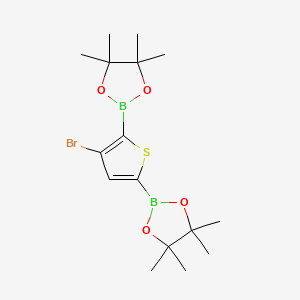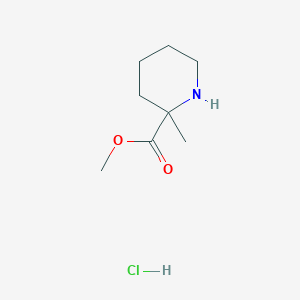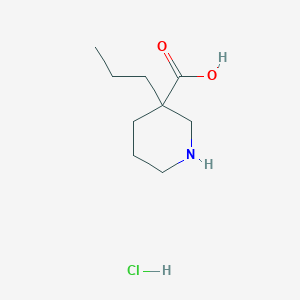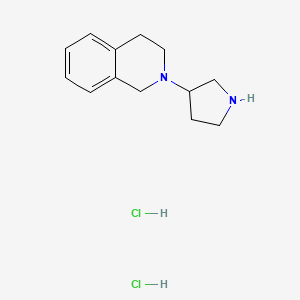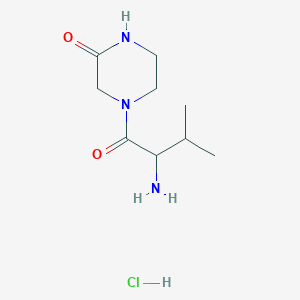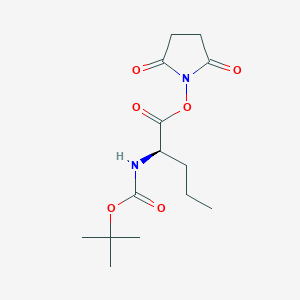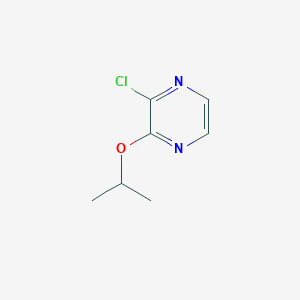
2-Chloro-3-isopropoxypyrazine
Vue d'ensemble
Description
2-Chloro-3-isopropoxypyrazine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie Agrochimique
2-Chloro-3-isopropoxypyrazine: est un composé pouvant être utilisé dans la synthèse d'agrochimiques. Ses dérivés, tels que les trifluorométhylpyridines, jouent un rôle important dans la protection des cultures. Ces composés sont utilisés pour développer des pesticides qui protègent les cultures des ravageurs, avec plus de 20 nouveaux agrochimiques contenant des motifs similaires qui acquièrent des noms communs ISO .
Développement Pharmaceutique
Dans l'industrie pharmaceutique, des dérivés de structures de pyrazine, y compris ceux liés à This compound, sont utilisés pour créer des principes pharmaceutiques actifs. Ces composés ont été incorporés dans plusieurs produits pharmaceutiques et vétérinaires approuvés, et de nombreux candidats sont actuellement en cours d'essais cliniques .
Recherche sur l'activité biologique
This compound: les dérivés présentent un large éventail d'activités biologiques. Ils sont connus pour leurs propriétés antimicrobiennes, anti-inflammatoires, antivirales, antifongiques, antioxydantes, antitumorales et inhibitrices de la kinase. Cela en fait des échafaudages précieux pour la découverte de médicaments et le développement de nouveaux traitements pour diverses maladies .
Chimie synthétique
Les dérivés du composé sont utilisés en chimie synthétique, où ils servent d'intermédiaires pour la synthèse de molécules plus complexes. Ils sont impliqués dans diverses voies synthétiques, notamment la cyclisation, l'annulation de cycle, la cycloaddition et l'arylation directe C-H .
Science des matériaux
En science des matériaux, This compound et ses dérivés peuvent contribuer au développement de matériaux organiques. Leurs propriétés physicochimiques uniques, conférées par l'atome de fluor et la partie pyrazine, sont utilisées pour créer des matériaux fonctionnels présentant des caractéristiques spécifiques .
Études environnementales
Des dérivés de This compound ont été isolés de diverses sources environnementales telles que les plantes, les microbes, le sol et la vie marine. L'étude de ces composés permet de comprendre l'occurrence naturelle et l'impact environnemental potentiel des hétérocycles azotés .
Mécanisme D'action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-chloro-3-isopropoxypyrazine, have exhibited a wide range of biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyrrolopyrazine derivatives have been shown to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, antitumor, and kinase inhibitory activities .
Analyse Biochimique
Biochemical Properties
2-Chloro-3-isopropoxypyrazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s inhibition of acetylcholinesterase can enhance cholinergic signaling, potentially impacting cognitive functions . Moreover, this compound may alter the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine This binding interaction is crucial for its biochemical effects Additionally, this compound may modulate other enzymes and proteins, leading to changes in gene expression and cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in certain tissues, influencing its localization and activity. Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism. This localization is crucial for its biochemical effects and potential therapeutic applications.
Propriétés
IUPAC Name |
2-chloro-3-propan-2-yloxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-6(8)9-3-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWYWIIGCAQPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




